molecular formula C10H8FNO2 B1322420 Methyl 4-fluoro-1H-indole-7-carboxylate CAS No. 313337-35-8

Methyl 4-fluoro-1H-indole-7-carboxylate

Cat. No. B1322420
M. Wt: 193.17 g/mol
InChI Key: HEQXLRSGYSDTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-1H-indole-7-carboxylate is a compound that has been studied for its potential as an antiviral agent, particularly against HIV-1. It is a substituted carboxamide at the indole C7 position, with a 4-fluoro substitution on the indole ring. This compound has shown promising in vitro profiles, including favorable stability in human liver microsomes (HLM) and good membrane permeability, which translate into favorable pharmacokinetic properties in preclinical species .

Synthesis Analysis

The synthesis of methyl 4-fluoro-1H-indole-7-carboxylate derivatives has been explored in various studies. For instance, a series of these derivatives were synthesized to delineate the structure-activity relationship (SAR) for HIV-1 attachment inhibition. The synthesis involved the preparation of heteroaryl carboxamide inhibitors, with one of the simple methyl amide analogs displaying a promising in vitro profile . Another study reported the synthesis of a related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which involved a five-step synthesis starting from commercially available 4-chloro-3-fluoroaniline and included steps such as Boc protection, regioselective iodination, cyclization, and esterification .

Molecular Structure Analysis

The molecular structure of related indole carboxylate compounds has been characterized using various spectroscopic and computational methods. For example, the structure of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies. Computational methods such as HF and DFT were used to calculate vibrational wavenumbers and assign them with the help of potential energy distribution . Similarly, the molecular structure of methyl 1H-indol-5-carboxylate was investigated using density functional theory, and its ground state geometry and molecular properties were reported .

Chemical Reactions Analysis

The chemical reactivity of indole carboxylates has been studied through various analyses. For instance, the reactivity of methyl 5-methoxy-1H-indole-2-carboxylate was investigated using chemical descriptors and molecular electrostatic potential (MEP) analysis, identifying both positive and negative centers of the molecule . Additionally, the synthesis of new methyl indole-3-carboxylate derivatives and their anti-cancer activity were explored, indicating the potential of these compounds as analogs of potent antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylates have been extensively analyzed. The stability of molecules arising from hyper-conjugative interactions and charge delocalization has been analyzed using NBO analysis. MEP analysis has been used to identify regions of high activity, such as the carbonyl group. The hyperpolarizability of these compounds has been calculated, suggesting their potential for studies of nonlinear optical properties . The effects of solvents on the optimized geometry and intermolecular hydrogen bonding of these compounds have also been evaluated .

Scientific Research Applications

  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have been reported to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-inflammatory Activity

    • Field : Pharmacology
    • Application : Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Industrial Applications

    • Field : Industrial Chemistry
    • Application : Indole and its derivatives have value for flavour and fragrance applications, for example, in food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
    • Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Anticancer Immunomodulators

    • Field : Oncology
    • Application : Indole derivatives can be used in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Cytotoxic Agents

    • Field : Pharmacology
    • Application : Indole derivatives can be used in the preparation of cytotoxic agents against multidrug-resistant cancer cells .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Inhibitors of CD38

    • Field : Biochemistry
    • Application : Indole derivatives can be used in the preparation of inhibitors of CD38, which are useful in the treatment of cancer .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antimicrobial activities . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have been reported to possess antidiabetic activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antimalarial Activity

    • Field : Parasitology
    • Application : Indole derivatives have been reported to possess antimalarial activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-fluoro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQXLRSGYSDTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625894
Record name Methyl 4-fluoro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-1H-indole-7-carboxylate

CAS RN

313337-35-8
Record name Methyl 4-fluoro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-fluoro-7-carboxyindole in a mixture of MeOH (18 ml)/PhH (62 ml) was added (trimethylsilyl)diazomethane (8.8 ml, 17.6 mmol, 2 M in hexane). The resulting mixture was stirred at room temperature for 30 min., quenched with excess acetic acid and evaporated in vacuo. The crude oily material was purified by flash chromatography using a gradient elution (Hexane to 10% EtOAc/Hexane) to afford methyl (4-fluoro)indole-7-carboxylate as a white solid (1.04 g, 83% two steps)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
62 mL
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.